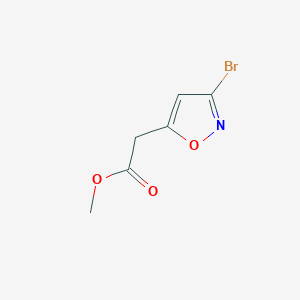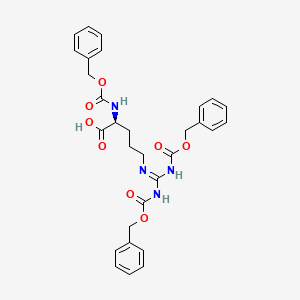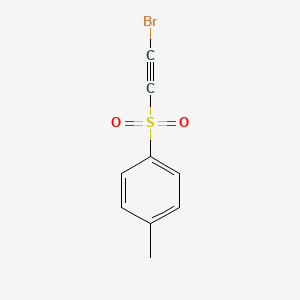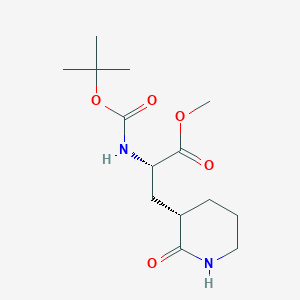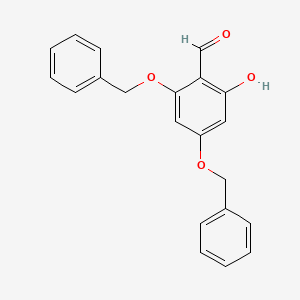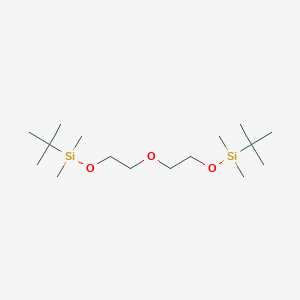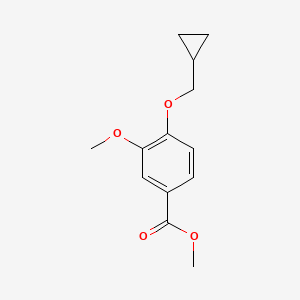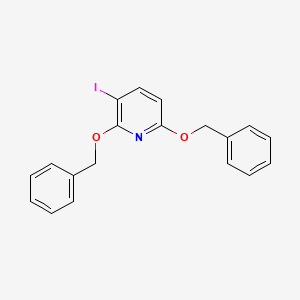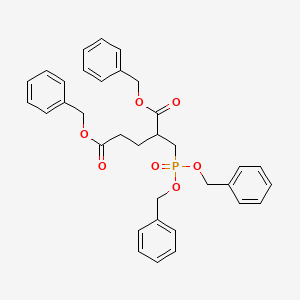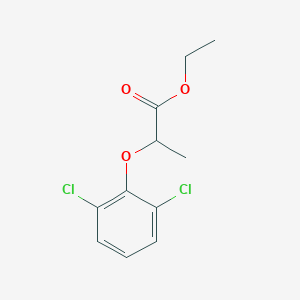![molecular formula C14H25NOSi B8264544 3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline](/img/structure/B8264544.png)
3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline: is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an aniline derivative. This compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline typically involves the protection of the hydroxyl group of 2,6-dimethylaniline using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the aniline group to an amine, potentially altering the compound’s reactivity.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Acidic reagents like hydrochloric acid or trifluoroacetic acid.
Major Products:
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Amines.
Substitution: Free hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a protecting group in organic synthesis, allowing for selective reactions at other functional groups without interference from the hydroxyl group.
Biology: In biological research, it can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals, where precise control over chemical reactions is essential.
Mecanismo De Acción
The tert-butyldimethylsilyl group protects the hydroxyl group by forming a stable silyl ether linkage. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other sites. The silyl ether can be cleaved under acidic conditions, regenerating the free hydroxyl group for further reactions.
Comparación Con Compuestos Similares
- 3-[(Tert-butyldimethylsilyl)oxy]propanal
- 3-[(Tert-butyldimethylsilyl)oxy]propanol
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness: 3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline is unique due to its specific structure, which combines the protective tert-butyldimethylsilyl group with an aniline derivative. This combination allows for selective protection and functionalization, making it a valuable tool in organic synthesis.
Propiedades
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-10-8-9-12(11(2)13(10)15)16-17(6,7)14(3,4)5/h8-9H,15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOYULHMPQNNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O[Si](C)(C)C(C)(C)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.44 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
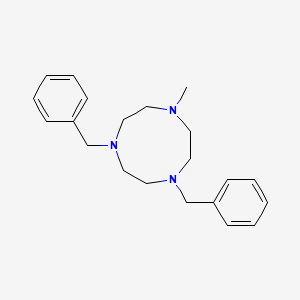
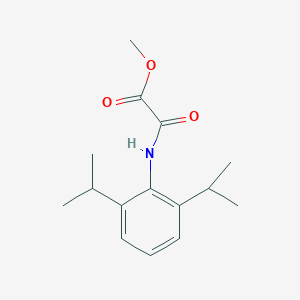
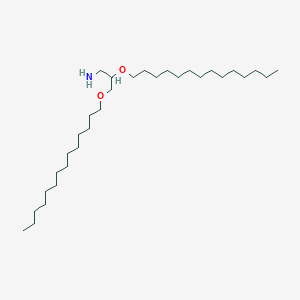
![2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL](/img/structure/B8264482.png)
